molecular formula C12H11BrN2O2 B2794933 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione CAS No. 1980053-14-2

5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione

Cat. No.: B2794933
CAS No.: 1980053-14-2
M. Wt: 295.136
InChI Key: OSXZMSXLVMDLCU-UHFFFAOYSA-N
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Description

5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione (molecular formula: C₁₂H₁₀BrN₂O₃, molecular weight: 283.28) is a spirocyclic compound featuring a cyclohexane ring fused to a pyrrolo[2,3-b]pyridine scaffold. The bromine substituent at the 5'-position and the dione moiety at positions 2' and 4 confer unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly as a kinase inhibitor . Its synthesis typically involves bromination and Suzuki-Miyaura cross-coupling reactions, as seen in structurally related compounds .

Properties

IUPAC Name

5-bromospiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-7-5-9-10(14-6-7)15-11(17)12(9)3-1-8(16)2-4-12/h5-6H,1-4H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXZMSXLVMDLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C3=C(NC2=O)N=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980053-14-2
Record name 5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione typically involves multiple steps, starting with the formation of the pyrrolo[2,3-b]pyridine core[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). This can be achieved through a cyclization reaction involving appropriate precursors such as amines and halides[{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The bromination step is usually carried out using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) under controlled conditions to ensure selective bromination at the desired position[{{{CITATION{{{_1{5'-bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena946831879?context=bbe).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The process is designed to be scalable and cost-effective while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the bromine atom makes it susceptible to oxidation reactions, which can lead to the formation of more oxidized products.

  • Reduction: Reduction reactions can be employed to remove the bromine atom, resulting in the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of bromoalkanes or alcohols.

  • Substitution: Formation of iodides or fluorides.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: It can be employed in biological assays to investigate its interaction with various biomolecules.

  • Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It can be used in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs with Varying Spiro Rings

The spirocyclic framework can be modified by altering the size and substituents of the spiro ring. Key analogs include:

Compound Name Spiro Ring Substituents Molecular Formula Molecular Weight Key Features
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one Cyclopentane Br, ketone C₁₁H₁₁BrN₂O 267.0 Smaller spiro ring increases ring strain; used in HPK1 inhibitor synthesis
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one Cyclobutane Br, ketone C₁₀H₉BrN₂O 253.1 High rigidity due to cyclobutane; limited solubility
5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one Oxane (THP) Br, ketone, oxygen atom C₁₁H₁₁BrN₂O₂ 283.125 Oxygen introduces polarity; improved aqueous solubility
5'-Bromo-4'-chloro-4-methyl-...-spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine] Cyclohexane Br, Cl, CH₃, nitrile C₁₄H₁₅BrClN₃ 340.0 Chlorine enhances electrophilicity; methyl group adds steric bulk

Key Observations :

  • Ring Size : Smaller spiro rings (e.g., cyclopropane, cyclobutane) increase rigidity but reduce metabolic stability due to strain. Cyclohexane balances conformational flexibility and lipophilicity .
  • Substituents : Bromine at 5' is common for cross-coupling reactivity. Chlorine or nitriles (e.g., in C₁₄H₁₅BrClN₃) modulate electronic properties and binding affinity .

Yield Comparison :

  • Cyclopentane analog : 76% yield in bromination step .
  • Chlorinated cyclohexane analog : 51–58% yield after TFA-mediated deprotection .

Physicochemical Properties

Property Target Compound (Cyclohexane) Cyclopentane Analog Oxane Analog Chlorinated Cyclohexane Analog
LogP (Predicted) ~2.1 ~1.8 ~1.5 ~2.5
Solubility Low in water Moderate in DMSO High in DMSO Low in water
Thermal Stability Stable to 200°C Stable to 150°C Stable Stable to 180°C

Notes: The oxane analog’s oxygen atom improves solubility, while chloro and methyl groups in C₁₄H₁₅BrClN₃ increase lipophilicity .

Biological Activity

5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione (CAS Number: 1980053-14-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological implications.

Chemical Structure

The molecular formula of this compound is C12H11N2O2Br, with a molecular weight of 295.13 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and bromination processes. Specific methodologies may vary based on the desired purity and yield. For example, one reported method involves the use of indole derivatives and cyclization under acidic conditions to form the target spiro compound.

Antimicrobial Properties

Recent studies have indicated that derivatives of spirocyclic compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Compound Target Bacteria Activity (MIC)
5'-Bromo-1'E. coli32 µg/mL
5'-Bromo-1'S. aureus16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Case Study:

A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that certain spirocyclic compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Activity IC50 Value
MAO-A Inhibition0.89 µM
MAO-B Inhibition0.92 µM

Pharmacological Implications

Given its diverse biological activities, this compound holds promise for further development in pharmacology. Its potential applications range from antimicrobial agents to anticancer therapies and neuroprotective drugs.

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